molecular formula C7H11Br B6596684 1-(bromomethyl)-2-methylcyclopent-1-ene CAS No. 99439-91-5

1-(bromomethyl)-2-methylcyclopent-1-ene

Cat. No. B6596684
CAS RN: 99439-91-5
M. Wt: 175.07 g/mol
InChI Key: MGMDLYDGPILRPX-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2-methylcyclopent-1-ene, also known as BMMC, is a synthetic organic compound used in a variety of scientific and industrial applications. BMMC is a derivative of cyclopentene, a five-membered ring compound. BMMC is a colorless liquid at room temperature and is relatively stable. BMMC is a versatile compound that has been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. It has also been used in the synthesis of polymers and other materials.

Scientific Research Applications

1-(bromomethyl)-2-methylcyclopent-1-ene has been used in a variety of scientific research applications. It has been used as a synthetic intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. It has also been used in the synthesis of polymers and other materials. 1-(bromomethyl)-2-methylcyclopent-1-ene has also been used in the study of the mechanism of action of various drugs, as well as in the study of the biochemical and physiological effects of various compounds.

Mechanism of Action

The mechanism of action of 1-(bromomethyl)-2-methylcyclopent-1-ene is not fully understood. However, it is believed that 1-(bromomethyl)-2-methylcyclopent-1-ene acts as an alkylating agent, meaning it can react with other molecules to form covalent bonds. This reaction can lead to the formation of new molecules or the alteration of existing molecules. 1-(bromomethyl)-2-methylcyclopent-1-ene is also believed to be involved in the formation of reactive oxygen species, which can lead to cellular damage and other physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(bromomethyl)-2-methylcyclopent-1-ene are not fully understood. However, it is believed that 1-(bromomethyl)-2-methylcyclopent-1-ene can act as an alkylating agent, meaning it can react with other molecules to form covalent bonds. This reaction can lead to the formation of new molecules or the alteration of existing molecules. 1-(bromomethyl)-2-methylcyclopent-1-ene is also believed to be involved in the formation of reactive oxygen species, which can lead to cellular damage and other physiological effects.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(bromomethyl)-2-methylcyclopent-1-ene in laboratory experiments include its versatility and its stability. 1-(bromomethyl)-2-methylcyclopent-1-ene is a versatile compound that can be used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. It is also relatively stable, making it suitable for use in laboratory experiments.
The limitations of using 1-(bromomethyl)-2-methylcyclopent-1-ene in laboratory experiments include its potential toxicity and its potential to react with other molecules. 1-(bromomethyl)-2-methylcyclopent-1-ene is toxic when ingested, and it can react with other molecules to form covalent bonds, leading to the formation of new molecules or the alteration of existing molecules.

Future Directions

The future directions for the use of 1-(bromomethyl)-2-methylcyclopent-1-ene in scientific research include the study of its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of new compounds. Additionally, further research is needed to determine the most effective methods of synthesizing 1-(bromomethyl)-2-methylcyclopent-1-ene and to develop new methods of synthesizing 1-(bromomethyl)-2-methylcyclopent-1-ene. Additionally, further research is needed to determine the potential toxicity of 1-(bromomethyl)-2-methylcyclopent-1-ene and to develop methods to reduce its potential toxicity. Finally, further research is needed to explore the potential applications of 1-(bromomethyl)-2-methylcyclopent-1-ene in the synthesis of new compounds, such as pharmaceuticals, agrochemicals, and other specialty chemicals.

Synthesis Methods

1-(bromomethyl)-2-methylcyclopent-1-ene can be synthesized using several methods. The most common method is the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphonium salt in the presence of a base. The reaction produces a cyclopentene derivative, which can then be brominated to form 1-(bromomethyl)-2-methylcyclopent-1-ene. Other methods of synthesis include the use of Grignard reagents, the use of organolithium reagents, and the use of organoboron reagents.

properties

IUPAC Name

1-(bromomethyl)-2-methylcyclopentene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11Br/c1-6-3-2-4-7(6)5-8/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGMDLYDGPILRPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CCC1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10450815
Record name 1-(Bromomethyl)-2-methylcyclopentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)-2-methylcyclopentene

CAS RN

99439-91-5
Record name 1-(Bromomethyl)-2-methylcyclopentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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